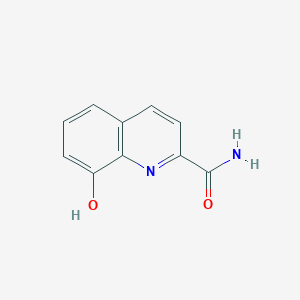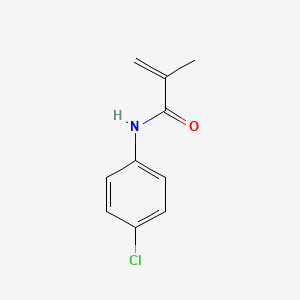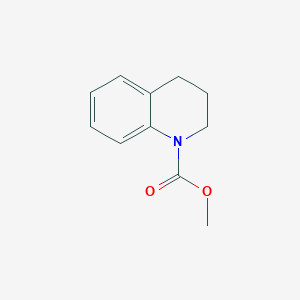![molecular formula C18H16N2O8 B1621414 Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate CAS No. 124558-62-9](/img/structure/B1621414.png)
Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
概要
説明
Tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate is a derivative of bipyridine, a compound known for its extensive applications in coordination chemistry, catalysis, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . The reaction proceeds efficiently, yielding the desired bipyridine derivative in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
化学反応の分析
Types of Reactions: Tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding bipyridine derivatives with altered electronic properties.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., DCC or EDC) facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate.
Reduction: Reduced bipyridine derivatives.
Substitution: Esters or amides of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate.
科学的研究の応用
Tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, forming complexes with various metals.
Medicine: Investigated for its potential in drug design and delivery systems due to its ability to form stable complexes.
作用機序
The mechanism of action of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, enhancing reaction rates and selectivity. The carboxylate groups provide additional binding sites, increasing the compound’s versatility in forming multi-dentate ligands.
類似化合物との比較
2,2’-Bipyridine: A simpler bipyridine derivative without methyl or carboxylate groups, commonly used as a ligand.
4,4’-Bipyridine: Another bipyridine derivative, often used in coordination chemistry and materials science.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: Similar to tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate but lacks the carboxylate groups.
Uniqueness: Tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate is unique due to the presence of both methyl and carboxylate groups, which enhance its chemical reactivity and coordination capabilities. This makes it a versatile compound for various applications in chemistry, biology, and industry.
特性
IUPAC Name |
dimethyl 4-[2,6-bis(methoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8/c1-25-15(21)11-5-9(6-12(19-11)16(22)26-2)10-7-13(17(23)27-3)20-14(8-10)18(24)28-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMGSIUREPLUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)C2=CC(=NC(=C2)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376226 | |
| Record name | Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124558-62-9 | |
| Record name | Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-iodo-N-[(E)-2-(5-methyl-2-furyl)-1-(phenylcarbamoyl)ethenyl]benzamide](/img/structure/B1621333.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine](/img/structure/B1621337.png)
![[3-(2-Fluorophenyl)phenyl]methanol](/img/structure/B1621338.png)
![[3-(4-Chlorophenyl)phenyl]methanol](/img/structure/B1621339.png)









